

Application Notes and Protocols for the Synthesis of BR351 Precursor

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Compound of Interest

Compound Name: *BR351 precursor*

Cat. No.: *B11930906*

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
Abstract

This document provides a detailed protocol for the synthesis of the **BR351 precursor**, a key intermediate in the development of the brain-penetrant matrix metalloproteinase (MMP) inhibitor, BR351. BR351 has demonstrated inhibitory activity against several MMPs, making it a compound of interest for research in neuroinflammatory diseases and oncology. The synthesis protocol described herein is based on established chemical principles and provides a reproducible method for obtaining the precursor for further derivatization to BR351 or for use in related research applications.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity has been implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and neuroinflammatory disorders. BR351 is a potent MMP inhibitor with the ability to cross the blood-brain barrier, making it a valuable tool for studying the role of MMPs in the central nervous system. The synthesis of BR351 requires the preparation of its precursor, (2R)-N-Hydroxy-3-methyl-2-[--INVALID-LINK--amino]butanamide. This document outlines the synthetic protocol for this precursor, providing researchers with the necessary information to produce this key intermediate.

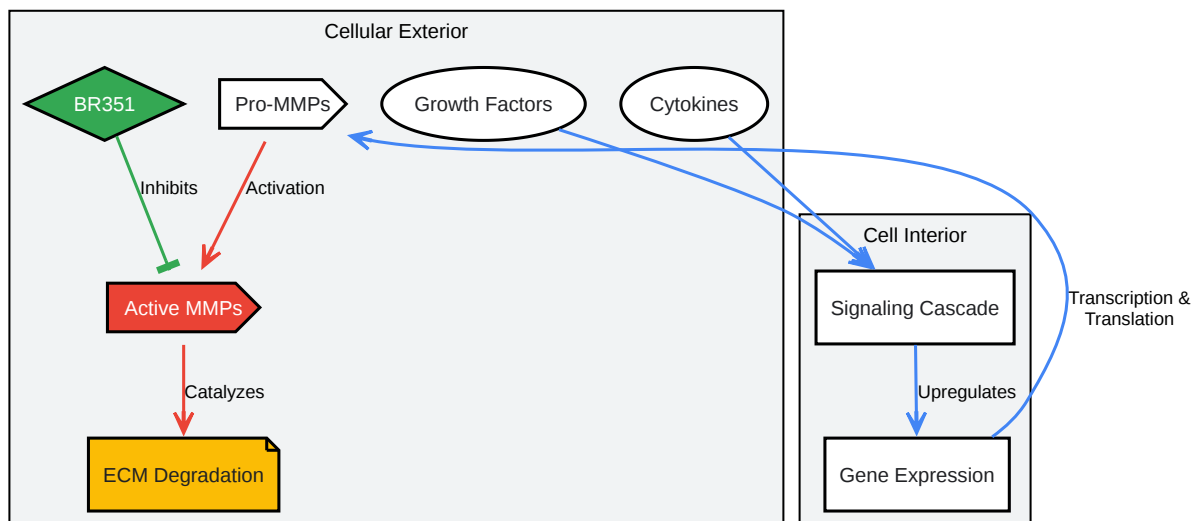
Chemical Information

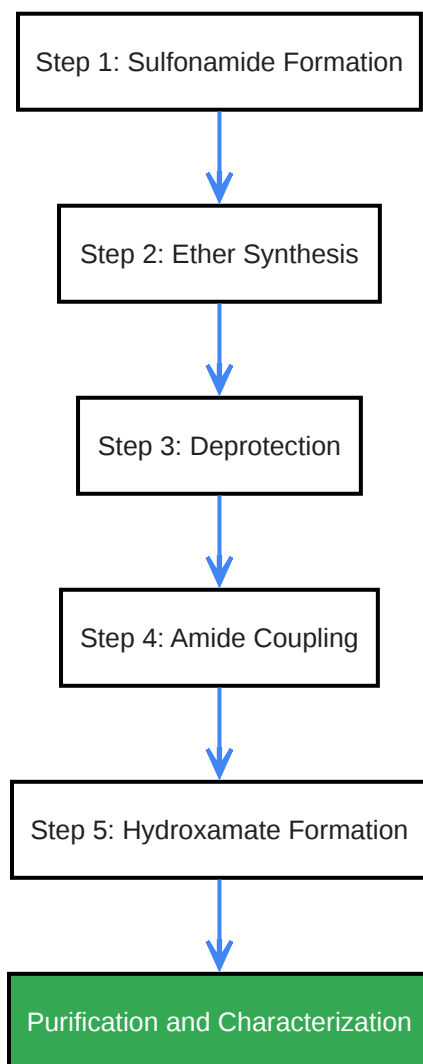
Compound Name	BR351 Precursor
IUPAC Name	(2R)-N-Hydroxy-3-methyl-2-[--INVALID-LINK--amino]butanamide
CAS Number	960113-89-7
Molecular Formula	C ₂₇ H ₃₂ N ₂ O ₈ S ₂
Molecular Weight	576.68 g/mol
Chemical Structure	 BR351 Precursor Structure

Signaling Pathway Context

BR351, the final product derived from the precursor, is an inhibitor of matrix metalloproteinases. MMPs are key players in the breakdown of the extracellular matrix, a process that is crucial for tissue remodeling, but also contributes to disease progression in cancer and neuroinflammation. The signaling pathways leading to MMP activation are complex and can be initiated by various stimuli, including growth factors and inflammatory cytokines. Once activated, MMPs can cleave a wide range of substrates, leading to tissue degradation and the release of bioactive molecules.

Simplified MMP Signaling and Inhibition by BR351





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